1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea
Description
Properties
IUPAC Name |
1-phenyl-3-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13(2)14-8-10-15(11-9-14)17-12-24-19(21-17)22-18(23)20-16-6-4-3-5-7-16/h3-13H,1-2H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFWMROICIPYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea typically involves the reaction of 4-isopropylphenyl isothiocyanate with 2-aminothiazole in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Mechanism of Action
The mechanism of action of 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of urea-thiazole derivatives, which are frequently modified at the phenyl or thiazole substituents to optimize bioactivity. Below is a comparison with key analogues:
Key Observations:
Toxicity: Para-substituted phenyl groups (e.g., 4-isopropyl, 4-bromo) are associated with lower ulcer indices compared to meta-substituted analogues, suggesting reduced gastrointestinal toxicity .
Synthetic Yields :
- Urea-thiazole derivatives with piperazine linkers (e.g., 11a–11o) show consistently high yields (83–89%), indicating robust synthetic routes for similar compounds .
Enzyme Inhibition :
- The isopropylphenyl moiety in compound 3d demonstrates that bulky hydrophobic groups enhance acetylcholinesterase binding, a property that may extend to the target compound.
Structural Characterization :
- Isostructural compounds (e.g., 4 and 5 in –8) highlight the role of halogen substitution (Cl vs. F) in maintaining molecular planarity while adjusting crystal packing, which could influence solubility and formulation .
Limitations and Gaps:
- Direct pharmacological data for the target compound are absent in the provided evidence. Predictions are based on structural analogues.
- The impact of the urea-thiazole core versus alternative heterocycles (e.g., imidazolidine-triones in ) remains unexplored.
Biological Activity
1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea is a synthetic compound that belongs to the thiazole derivative class. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays.
Chemical Structure and Synthesis
The chemical structure of 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea features a thiazole ring and a phenylurea moiety. The synthesis typically involves the reaction of 4-isopropylphenyl isothiocyanate with 2-aminothiazole under reflux conditions, followed by purification through recrystallization.
Antibacterial Activity
1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assays have demonstrated its potency in inhibiting bacterial growth. The compound's antibacterial mechanism includes:
- Membrane Disruption : It creates pores in bacterial cell membranes, leading to cell lysis.
- Killing Kinetics : The drug-peptide complex shows faster killing kinetics compared to the drug alone.
Table 1: Antibacterial Activity Data
| Bacterial Strain | MIC (µg/mL) | Remarks |
|---|---|---|
| Staphylococcus aureus | 8 | Gram-positive |
| Escherichia coli | 16 | Gram-negative |
| Pseudomonas aeruginosa | 32 | Gram-negative |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in response to lipopolysaccharide (LPS) stimulation in human cells. This suggests that it may be useful in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
| Cytokine | IC50 (µM) | Experimental Conditions |
|---|---|---|
| TNFα | 0.023 | LPS-stimulated THP-1 cells |
| IL-6 | 0.089 | LPS-stimulated SW1353 cells |
The mechanisms by which 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea exerts its biological effects include:
- Interaction with Biological Targets : Thiazole derivatives are known to interact with various cellular targets, impacting multiple biochemical pathways.
- Induction of Apoptosis : Some studies suggest that compounds in this class can trigger apoptotic pathways in cancer cells, indicating potential antitumor activity .
- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of specific enzymes involved in inflammatory responses.
Case Studies and Research Findings
Recent research has highlighted the potential applications of this compound in various fields:
- Antimicrobial Research : A study demonstrated that when complexed with cell-penetrating peptides, the antibacterial efficacy was enhanced, suggesting a new direction for developing antimicrobial therapies.
- Cancer Treatment : Investigations into its antitumor properties have indicated that it may inhibit tumor growth by inducing apoptosis in cancer cell lines, though further studies are needed to confirm these findings.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-(4-(4-isopropylphenyl)thiazol-2-yl)-3-phenylurea, and how can purity be optimized?
- Methodology : A common approach involves reacting 4-(4-isopropylphenyl)thiazol-2-amine with phenyl isocyanate or isothiocyanate under reflux in polar aprotic solvents (e.g., pyridine or DMF). For example, analogous thiourea derivatives were synthesized via refluxing with phenyl isothiocyanate for 6 hours, followed by recrystallization from ethanol to achieve high purity .
- Optimization : Control reaction temperature (80–100°C) and use anhydrous conditions to minimize side reactions. Purity can be verified via HPLC or NMR, with crystallization in ethanol or acetonitrile as a standard purification step .
Q. How is the compound structurally characterized, and which spectroscopic techniques are critical?
- Techniques :
- X-ray crystallography : Resolve crystal structure using SHELX software for refinement, particularly useful for confirming thiazole and urea backbone geometry .
- NMR spectroscopy : and NMR identify substituent environments (e.g., isopropylphenyl protons at δ 1.2–1.4 ppm and thiazole C-2 at ~160 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peaks at ~344–428 m/z for analogous urea derivatives) .
Q. What are the primary biological targets or activities reported for this compound?
- Findings : While direct data on this compound is limited, structurally similar phenylurea-thiazole hybrids exhibit antifungal and antitumor activities. For example, derivatives with chlorophenyl or trifluoromethoxy groups showed cytotoxicity against cancer cell lines (IC < 10 µM) . Bioactivity is often linked to urea’s hydrogen-bonding capacity and thiazole’s aromatic π-π interactions .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., isopropylphenyl vs. thiophene) influence bioactivity?
- Methodology :
- Comparative SAR studies : Synthesize analogs with substituent variations (e.g., thiophene in place of phenyl) and evaluate cytotoxicity or enzyme inhibition. For instance, replacing phenyl with thiophene in triazole-urea hybrids altered binding affinity to fungal cytochrome P450 enzymes .
- Computational modeling : Use DFT calculations (Gaussian 09) to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, correlating electron density with activity .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC values across studies)?
- Approach :
- Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay, 48-hour incubation) to minimize variability .
- Control stereochemistry : Chiral analogs (e.g., cyclopropyl derivatives) may exhibit divergent activities; confirm enantiopurity via chiral HPLC or X-ray .
- Validate targets : Perform kinase profiling or thermal shift assays to identify off-target interactions that could explain discrepancies .
Q. How can synthetic yields be improved for large-scale production of derivatives?
- Optimization :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields (≥70%) for similar thiourea-thiazole systems .
- Catalytic systems : Use Pd/C or CuI to accelerate coupling reactions, particularly for introducing aryl or heteroaryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
